molecular formula C11H10Cl2O4 B2840339 3-(2,3-Dichlorophenyl)pentanedioic acid CAS No. 2287274-09-1

3-(2,3-Dichlorophenyl)pentanedioic acid

Cat. No.: B2840339
CAS No.: 2287274-09-1
M. Wt: 277.1
InChI Key: GMDGBTQMEOGYNY-UHFFFAOYSA-N
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Description

Overview of Pentanedioic Acid Derivatives in Chemical Research

Pentanedioic acid, a simple five-carbon dicarboxylic acid, serves as a versatile backbone for a wide array of derivatives. adichemistry.com These derivatives are of significant interest in various fields of chemical research. In polymer chemistry, for instance, pentanedioic acid and its derivatives are utilized as precursors for the synthesis of polyesters and polyamides. researchgate.netsrce.hr The incorporation of the five-carbon chain can influence the physical properties of the resulting polymers, such as their elasticity. researchgate.net

Furthermore, pentanedioic acid derivatives are valuable intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds. scispace.comnih.gov The two carboxylic acid groups provide reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures. Researchers have explored these derivatives for their potential in developing new drugs and materials with novel functionalities. ontosight.ai

Significance of Aryl Substitution in Organic Synthesis and Functional Material Research

The introduction of an aryl group—a functional group derived from an aromatic ring—onto an organic molecule can dramatically alter its physical and chemical properties. docbrown.info This process, known as arylation, is a cornerstone of modern organic synthesis. researchgate.net Aryl substitution can influence a molecule's electronic properties, steric hindrance, and intermolecular interactions. docbrown.info These changes, in turn, affect the molecule's reactivity, solubility, and biological activity. fiveable.me

In the realm of functional materials, aryl-substituted compounds are of paramount importance. The rigid and planar nature of aromatic rings can be exploited to create materials with specific optical, electronic, or thermal properties. For example, aryl-substituted molecules are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. ontosight.ai The ability to tune the properties of a material by modifying the aryl substituent makes this a powerful strategy in materials science.

Positional Isomerism in Dichlorophenyl-substituted Pentanedioic Acids: Focus on 3-(2,3-Dichlorophenyl)pentanedioic Acid

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula but differ in the position of a substituent group on a parent molecule. algoreducation.comsolubilityofthings.com In the case of dichlorophenyl-substituted pentanedioic acids, the positions of the two chlorine atoms on the phenyl ring give rise to several possible isomers, each with potentially distinct properties.

Table 1: Positional Isomers of Dichlorophenyl-substituted Pentanedioic Acid

Isomer NameChlorine Positions on Phenyl Ring
This compound2 and 3
3-(2,4-Dichlorophenyl)pentanedioic acid2 and 4
3-(2,5-Dichlorophenyl)pentanedioic acid2 and 5
3-(2,6-Dichlorophenyl)pentanedioic acid2 and 6
3-(3,4-Dichlorophenyl)pentanedioic acid3 and 4
3-(3,5-Dichlorophenyl)pentanedioic acid3 and 5

Foundational Concepts and Theoretical Frameworks in Glutaric Acid Chemistry

The chemistry of glutaric acid and its derivatives is governed by the principles of dicarboxylic acids. The presence of two carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds, which significantly influences their physical properties. The acidity of the carboxylic protons is a key factor in their reactivity, and this can be modulated by the presence of other functional groups in the molecule.

Theoretical frameworks, such as quantum chemical calculations, can be employed to understand the interactions and reactivity of dicarboxylic acids. nih.gov These computational methods can provide insights into the structure, stability, and electronic properties of molecules like this compound.

A common synthetic route to 3-aryl substituted glutaric acids involves a Knoevenagel condensation followed by a Michael addition. scispace.com The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The subsequent Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hrnih.gov This sequence provides a versatile method for the synthesis of a variety of 3-substituted glutaric acids. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dichlorophenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c12-8-3-1-2-7(11(8)13)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGBTQMEOGYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Functionalization and Derivatization Strategies for 3 2,3 Dichlorophenyl Pentanedioic Acid

The chemical architecture of 3-(2,3-dichlorophenyl)pentanedioic acid, a substituted glutaric acid, offers a versatile platform for a wide array of functionalization and derivatization reactions. The molecule possesses two carboxylic acid groups and an aromatic dichlorophenyl moiety, each providing distinct handles for chemical modification. These transformations are pivotal for developing novel compounds for targeted research applications, including the synthesis of polymers, pharmaceuticals, and fine chemicals. scispace.comwikipedia.orgmarketsandmarkets.com

Advanced Characterization Techniques for Structural Elucidation of 3 2,3 Dichlorophenyl Pentanedioic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment by identifying the number and types of proton and carbon environments within the molecule.

For 3-(2,3-Dichlorophenyl)pentanedioic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the pentanedioic acid backbone. The protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic protons would include a methine proton (H-3) and two pairs of diastereotopic methylene (B1212753) protons (H-2 and H-4), each giving rise to complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum would complement this information, showing signals for the two carboxylic acid carbons (δ > 170 ppm), the aromatic carbons (δ 120-140 ppm), the methine carbon (C-3), and the two methylene carbons (C-2 and C-4). The number of distinct signals would confirm the asymmetry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
C1/C5 (COOH)~12.0 (broad s, 2H)~175Carboxylic acid protons and carbons
C2/C4 (CH₂)~2.7-2.9 (m, 4H)~35-40Methylene protons and carbons adjacent to carboxyl groups
C3 (CH)~3.5-3.7 (m, 1H)~40-45Methine proton and carbon attached to the phenyl ring
Aromatic C-H~7.2-7.5 (m, 3H)~127-132Protons and carbons of the aromatic ring
Aromatic C-Cl-~133-135Aromatic carbons directly bonded to chlorine
Aromatic C-C3-~140-142Aromatic carbon bonded to the pentanedioic acid chain

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton (H-3) and the adjacent methylene protons (H-2 and H-4), confirming the structure of the pentanedioic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would be used to definitively assign the ¹³C signals for each protonated carbon (C-2, C-3, C-4, and the aromatic C-H carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connections through quaternary carbons or heteroatoms. Key HMBC correlations would include those from the methylene protons (H-2, H-4) to the carboxylic acid carbons (C-1, C-5) and from the methine proton (H-3) to the aromatic carbons, thus linking the aliphatic chain to the dichlorophenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govnih.gov For this compound (C₁₁H₁₀Cl₂O₄), HRMS would confirm the molecular weight with a high degree of precision, allowing for the unambiguous determination of its elemental composition. chemaxon.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Elemental Composition and Exact Mass of this compound

ElementCountAtomic MassTotal Mass
Carbon (C)1112.00000132.00000
Hydrogen (H)101.0078310.07830
Chlorine (Cl)234.9688569.93770
Oxygen (O)415.9949163.97964
Calculated Monoisotopic Mass [M] 276.00004
Calculated Mass for [M+H]⁺ 277.00787

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. wikipedia.orgnationalmaglab.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. cdnsciencepub.comresearchgate.net For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and decarboxylation (loss of CO₂). cdnsciencepub.comresearchgate.net Collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ of this compound would be expected to yield characteristic fragment ions, helping to confirm the presence of the two carboxylic acid groups and the structure of the aliphatic chain.

Table 3: Predicted MS/MS Fragmentation of this compound [M-H]⁻

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
275.0[M-H-H₂O]⁻H₂O (18 Da)257.0
275.0[M-H-CO₂]⁻CO₂ (44 Da)231.0
231.0[M-H-CO₂-C₂H₂O]⁻C₂H₂O (42 Da)189.0
231.0[M-H-2CO₂]⁻CO₂ (44 Da)187.0

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid groups and the substituted aromatic ring. The presence of a very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be observable. researchgate.netnih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (very broad)
Carbonyl (C=O)Stretching1680-1720 (strong)
Aromatic (C-H)Stretching3000-3100
Aliphatic (C-H)Stretching2850-2960
Aromatic (C=C)Stretching1450-1600
Carbon-Oxygen (C-O)Stretching1210-1320
Carbon-Chlorine (C-Cl)Stretching700-850

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a paramount technique for determining the precise atomic arrangement within a crystalline solid. mdpi.com This method offers an unambiguous depiction of molecular geometry, conformation, and the packing of molecules within the crystal lattice, which is fundamental to understanding the physicochemical properties of a substance. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an absolute molecular structure. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional model of the electron density within the crystal. This allows for the precise determination of bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

For a molecule like this compound, SCXRD would confirm the substitution pattern on the phenyl ring, the conformation of the pentanedioic acid chain, and the relative stereochemistry if chiral centers are present. While the specific crystal structure of the title compound is not publicly available, data from analogous dichlorophenyl-containing molecules provide a clear indication of the expected precision. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined with high precision using SCXRD. aalto.fisamipubco.comresearchgate.net Similarly, analysis of bis(2,3-dichlorophenyl) disulfide reveals key structural parameters with very low uncertainty. nih.gov

Table 1: Representative Crystallographic Data for a Dichlorophenyl-Containing Compound Data based on a similar structure, bis(2,3-dichlorophenyl) disulfide, for illustrative purposes. nih.gov

ParameterValue
Chemical FormulaC₁₂H₆Cl₄S₂
Molecular Weight356.09
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.7149 (10)
b (Å)7.7326 (11)
c (Å)12.748 (2)
α (°)91.472 (2)
β (°)91.233 (3)
γ (°)114.859 (2)
Volume (ų)689.37 (18)
Z (molecules/unit cell)2

This interactive table illustrates the type of precise data obtained from a single crystal X-ray diffraction experiment.

Beyond individual molecular structure, X-ray crystallography illuminates the intricate network of intermolecular interactions that govern crystal packing, forming complex supramolecular assemblies. rsc.org These non-covalent interactions, including hydrogen bonds, halogen bonds (e.g., Cl···Cl), and π–π stacking, are crucial in determining the material's stability, solubility, and other bulk properties. rsc.orgnih.gov

Table 2: Common Intermolecular Interactions in Dichlorophenyl and Dicarboxylic Acid Crystals

Interaction TypeDescriptionTypical Distance (Å)
O–H···O Hydrogen BondStrong interaction between carboxylic acid groups, often forming dimeric ring motifs. researchgate.netmdpi.com1.6 - 2.2 (H···O)
π–π StackingAttractive interaction between the electron clouds of adjacent aromatic rings. nih.gov3.3 - 3.8 (centroid-centroid)
Cl···Cl InteractionA type of halogen bond that can influence molecular packing. nih.gov~3.5 (close to vdW radii)
C–H···O Hydrogen BondWeaker hydrogen bonds involving carbon as the donor and a carboxyl oxygen as the acceptor. mdpi.com2.2 - 2.8 (H···O)
C–H···π InteractionAn interaction between a C-H bond and the face of an aromatic ring.2.5 - 3.0 (H···centroid)

This interactive table summarizes the key non-covalent forces that direct the formation of supramolecular structures in the solid state.

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for verifying the purity of this compound and for analyzing its derivatives, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like aromatic dicarboxylic acids. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. ceon.rspensoft.net

In a typical RP-HPLC setup for this compound, the compound would be separated on a nonpolar stationary phase (e.g., C18-bonded silica) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. pensoft.nethelixchrom.com The acidic nature of the mobile phase is often adjusted to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorophenyl ring contains a strong chromophore. sielc.com Method validation according to ICH guidelines ensures the method is accurate, precise, and specific for its intended purpose. pensoft.net

Table 3: Illustrative HPLC Method Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) pensoft.net
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH 3.0) pensoft.nethelixchrom.com
Flow Rate1.0 mL/min pensoft.netgoogle.com
Column Temperature30-40 °C ceon.rs
DetectionUV at ~225-254 nm pensoft.netgoogle.com
Injection Volume10-20 µL google.com

This interactive table outlines a standard set of conditions for the purity analysis of an aromatic carboxylic acid by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Dicarboxylic acids like this compound are generally non-volatile due to their high polarity and capacity for hydrogen bonding. nih.govcolostate.edu Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) esters. colostate.eduresearchgate.net

Common derivatization strategies include esterification (e.g., with BF₃/methanol) or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netnih.gov The resulting volatile derivatives can then be separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the mass fragmentation pattern. researchgate.net Silylation is often preferred as it can provide lower detection limits and higher reproducibility. researchgate.netnih.gov

Table 4: Comparison of Derivatization Reagents for GC-MS Analysis of Dicarboxylic Acids

Derivatization MethodReagent(s)AdvantagesDisadvantages
SilylationBSTFA, TMSDMC nih.govHigh reproducibility, low detection limits, suitable for a wide range of acids. researchgate.netnih.govTMS derivatives can be sensitive to hydrolysis. researchgate.net
EsterificationBF₃/Methanol, Diazomethane (B1218177) (toxic) nih.govcolostate.eduProduces stable methyl esters.Can be less reproducible than silylation; diazomethane is hazardous. colostate.eduresearchgate.net

This interactive table compares common derivatization approaches necessary for the GC-MS analysis of dicarboxylic acids.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment.

The flexibility of the pentanedioic acid chain and the rotation around the bond connecting it to the dichlorophenyl ring mean that 3-(2,3-Dichlorophenyl)pentanedioic acid can adopt multiple conformations. Conformational analysis aims to identify the most stable low-energy structures.

A closely related compound, 3-(2,6-dichlorophenyl)glutaric anhydride, has been studied to understand its conformational properties. In that case, the 2,6-dichlorophenyl group was found to strongly prefer an equatorial position relative to the glutaric ring to minimize steric hindrance. doi.org A similar preference would be expected for the 2,3-dichlorophenyl group in the pentanedioic acid structure.

Potential Energy Surface (PES) scanning is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, such as torsion angles. By systematically rotating the C-C bond between the phenyl ring and the pentanedioic acid backbone, a PES can be generated. This map reveals the energy barriers between different rotational isomers (rotamers) and identifies the most stable conformations. researchgate.net For the 2,6-dichloro analog, a significant energy barrier to rotation around this bond was calculated at 14.5 kcal/mol, indicating that rotation is restricted at room temperature. doi.org

Table 2: Conformational Properties of a 3-(Dichlorophenyl)glutaric Analog

ParameterFindingImplication for this compound
Aryl Group PositionEquatorial position is favored over axial by ~2.1 kcal/mol. doi.orgThe dichlorophenyl group likely resides in the equatorial plane of the acid chain's lowest energy conformation.
Rotational Barrier (Aryl-Alkyl C-C bond)Calculated as 14.5 kcal/mol. doi.orgRotation around the bond connecting the ring to the chain is hindered.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach provides a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules. frontiersin.org

In an MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules like water, and its trajectory is calculated over a period typically ranging from nanoseconds to microseconds. dovepress.com The interactions between atoms are described by a force field, which is a set of empirical functions and parameters.

MD simulations are particularly valuable for understanding solvent effects. For a dicarboxylic acid, these simulations can reveal the structure of the surrounding water molecules, the nature of hydrogen bonding between the carboxylic acid groups and water, and how the hydrophobic dichlorophenyl group influences the local solvent environment. ucr.edu Analysis of the simulation trajectory can provide information on properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize intermolecular interactions. dovepress.com

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the entire reaction coordinate from reactants to products, identifying transition states and intermediates along the way. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, this approach could be used to study various reactions, such as the esterification of its carboxylic acid groups or nucleophilic substitution on the dichlorophenyl ring. The presence of two chlorine atoms and their positions on the phenyl ring significantly influences the ring's electronic properties and reactivity. Computational studies can predict whether substitution reactions are favored and at which positions they are most likely to occur by calculating the energies of the intermediate structures (e.g., Meisenheimer complexes in nucleophilic aromatic substitution). nih.gov Such studies can also clarify the role of the counterion or solvent in facilitating the association of molecules, which can be a preliminary step to crystallization or reaction in solution. mdpi.com

In Silico Screening and Library Design of Derivatives for Research Purposes

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery and materials science. These computational techniques enable the rapid assessment of large numbers of molecules for their potential to interact with a biological target or to possess specific physicochemical properties, without the need for immediate synthesis and experimental testing.

For this compound, a virtual library of derivatives can be constructed by systematically modifying its core structure. Substitutions can be made at various positions, such as the phenyl ring or the pentanedioic acid backbone. The design of such a library can be guided by principles of medicinal chemistry and knowledge of the intended research purpose. For instance, if the goal is to develop enzyme inhibitors, the library might include derivatives with functional groups known to interact with enzyme active sites.

Once a virtual library is generated, it can be subjected to in silico screening. This process involves the use of computational models to predict the properties of the designed derivatives. A common application is in drug discovery, where molecular docking simulations are used to predict the binding affinity of library members to a target protein. researchgate.net The results of such a screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental validation.

To illustrate the concept, a hypothetical virtual library of this compound derivatives could be designed and screened against a hypothetical protein target. The following interactive table shows a sample of such a library and the predicted binding energies from a molecular docking simulation. Lower binding energy values typically indicate a higher predicted affinity.

Interactive Data Table: Virtual Library of this compound Derivatives and In Silico Screening Results

Compound ID Modification Predicted Binding Energy (kcal/mol) Lipinski's Rule of Five Violations
DPA-001 Parent Compound -6.5 0
DPA-002 4'-fluoro substitution -6.8 0
DPA-003 5'-nitro substitution -7.2 0
DPA-004 Amide at C1 -7.5 0
DPA-005 Methyl ester at C5 -6.9 0

The efficiency of creating and evaluating these "smart" libraries can be significantly enhanced by computational tools that help identify key positions for mutagenesis and select appropriate substitutions. researchgate.netmuni.cz

Structure-Property Relationship (SPR) Studies from a Computational Perspective

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. nih.gov From a computational perspective, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for elucidating these relationships. mdpi.com

For this compound and its derivatives, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with an observed property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

A typical workflow for a computational SPR study on derivatives of this compound would involve:

Dataset compilation: A set of derivatives with known experimental data for a specific property (e.g., solubility, melting point, or biological activity) is required.

Descriptor calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These can include 2D descriptors (based on the chemical graph) and 3D descriptors (based on the molecule's conformation).

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Model validation: The predictive power of the model is assessed using various statistical techniques to ensure its robustness and reliability.

For example, a hypothetical QSAR model for the biological activity of this compound derivatives might reveal that activity is positively correlated with the octanol-water partition coefficient (logP) and negatively correlated with the molecule's polar surface area (PSA). Such a model would suggest that more lipophilic and less polar derivatives are likely to be more active. These insights can then be used to guide the design of new, more potent compounds.

The following interactive table presents hypothetical data from a QSAR study on a series of this compound analogs, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogs

Compound ID logP Polar Surface Area (Ų) Molecular Weight ( g/mol ) Biological Activity (IC50, µM)
DPA-001 2.8 74.6 291.1 15.2
DPA-002 3.0 74.6 309.1 12.5
DPA-003 2.9 84.2 336.1 18.9
DPA-004 2.5 87.7 290.1 25.1
DPA-005 3.1 74.6 305.1 11.8

Through such computational approaches, a deeper understanding of the structure-property landscape of this compound and its derivatives can be achieved, facilitating the rational design of new molecules with tailored properties for specific research applications.

Research Applications and Potential Utilities in Chemical Sciences

Role as Building Blocks in Complex Organic Synthesis

As a derivative of pentanedioic acid (commonly known as glutaric acid), 3-(2,3-Dichlorophenyl)pentanedioic acid serves as a versatile building block, or synthon, for the construction of more complex organic molecules. ontosight.ai The dicarboxylic acid functionality allows for a variety of chemical modifications. For instance, the carboxylic acid groups can be converted into esters, amides, acid chlorides, or other functional groups, paving the way for subsequent reactions.

The presence of the 2,3-dichlorophenyl group introduces specific steric and electronic properties that can be exploited in multi-step syntheses. This moiety can influence the reactivity of the adjacent aliphatic chain and serve as a handle for cross-coupling reactions or further functionalization of the aromatic ring. Researchers have utilized structurally similar 3-phenylglutaric acid amides as scaffolds for designing potent enzyme inhibitors, demonstrating the utility of this molecular framework in medicinal chemistry. nih.gov The synthesis of various heterocyclic compounds and other complex architectures often relies on the predictable reactivity of such intermediates. mdpi.com The defined stereochemistry at the C3 position, if resolved from its racemic mixture, offers a pathway to enantiomerically pure target molecules, a critical requirement in the synthesis of many biologically active compounds.

Precursors for Polymer and Material Science Research

Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. ontosight.airesearchgate.net this compound can function as a specialty monomer to create polymers with tailored properties. The polycondensation reaction between a dicarboxylic acid and a diol leads to the formation of polyesters. iscientific.org By incorporating this compound into the polymer backbone, the bulky and rigid dichlorophenyl group can disrupt chain packing, potentially leading to materials with modified elasticity, glass transition temperatures (Tg), and thermal stability compared to polymers made from simple linear diacids like adipic or glutaric acid. mdpi.com

Similarly, reaction with diamines would yield polyamides with unique characteristics. The presence of chlorine atoms increases the polymer's refractive index and flame-retardant properties. These attributes are desirable in the development of advanced materials for optical applications or environments requiring enhanced fire safety. The tailored elasticity and mechanical properties make such polymers candidates for specialty fibers, engineering plastics, and composites. ontosight.ai

Monomer Component 1Monomer Component 2Resulting Polymer ClassPotential Modified Properties
This compound Diol (e.g., Ethylene Glycol)PolyesterIncreased Tg, Flame Retardancy, Modified Elasticity
This compound Diamine (e.g., Hexamethylenediamine)PolyamideEnhanced Thermal Stability, Higher Refractive Index

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. sc.edu this compound is an excellent candidate for studies in crystal engineering due to its capacity for forming multiple, predictable non-covalent interactions. figshare.comacs.org

The two carboxylic acid groups are strong hydrogen bond donors and acceptors. They can form robust and highly directional hydrogen bonds, most commonly leading to the classic carboxylic acid dimer synthon. researchgate.net This interaction can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov Furthermore, the dichlorophenyl group can participate in other significant non-covalent interactions, including:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms like oxygen or nitrogen from neighboring molecules. mdpi.com

π-π Stacking: The aromatic rings can stack on top of one another, contributing to the stability of the crystal lattice.

By controlling crystallization conditions, it is possible to direct the self-assembly process to create different crystalline forms (polymorphs) or co-crystals with other molecules, each possessing distinct physical properties. acs.orgacs.org The interplay between strong hydrogen bonding and weaker halogen or π-π interactions makes this molecule a valuable tool for designing and understanding complex supramolecular architectures. rsc.org

Interaction TypeParticipating Functional GroupRole in Supramolecular Assembly
Hydrogen BondingCarboxylic Acid (-COOH)Forms dimers and extended networks, primary structure-directing interaction. researchgate.net
Halogen BondingDichlorophenyl (-C6H3Cl2)Directional interaction that guides crystal packing. mdpi.com
π-π StackingPhenyl Ring (-C6H3Cl2)Stabilizes crystal lattice through aromatic ring interactions.

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the use of specialized intermediates that provide a core scaffold for building the final product. gugupharm.comusitc.gov Pentanedioic acid and its derivatives are known intermediates in the pharmaceutical industry. rsc.orgpharmacompass.com For example, derivatives of 3-phenylglutaric acid have been investigated for their potent biological activities. nih.gov

The this compound structure contains several features relevant to pharmacologically active molecules. The dichlorophenyl group is a common substituent in many drugs and agrochemicals, often enhancing lipophilicity (which can aid in crossing biological membranes) and metabolic stability. The carboxylic acid groups can serve as bioisosteres for other functional groups like tetrazoles or can be used to form salts, improving the solubility and bioavailability of a potential drug candidate. nih.govnih.gov This compound could serve as a key intermediate for synthesizing novel candidates in areas such as enzyme inhibitors, receptor antagonists, or new classes of pesticides. researchgate.net

Development of Analytical Standards and Reference Compounds

Analytical standards are highly purified compounds used as a reference in analytical testing to confirm the presence and determine the concentration of a substance. supelco.com.tw As synthetic chemistry becomes more complex, there is a growing need for well-characterized reference materials for novel compounds, their intermediates, and potential impurities or metabolites.

This compound could be developed as a certified analytical standard for several purposes:

Impurity Reference: In the large-scale production of a pharmaceutical or agrochemical derived from this compound, it could serve as a reference standard to detect and quantify its own presence as an unreacted starting material or a process-related impurity.

Metabolite Identification: If a drug or agrochemical containing this structural motif is metabolized in the body or the environment, this compound could be a potential breakdown product. A certified standard would be essential for its unequivocal identification in biological or environmental samples.

Research Standard: For academic and industrial laboratories conducting research on this molecule or its derivatives, a reliable analytical standard is necessary for calibrating instruments and ensuring the accuracy and reproducibility of experimental results. calpaclab.comfujifilm.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-dichlorophenyl)pentanedioic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling dichlorophenyl precursors with glutaric acid derivatives via Friedel-Crafts alkylation or nucleophilic substitution. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance electrophilic aromatic substitution. Purification via recrystallization in ethanol/water mixtures (7:3 v/v) improves purity (>95%). Monitor intermediates using TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Data Contradiction Note : Conflicting reports on regioselectivity may arise due to steric effects of the dichlorophenyl group; adjust catalyst (e.g., AlCl₃ vs. FeCl₃) to favor para/meta substitution .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use ¹H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12.1 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .
  • X-ray Crystallography : Co-crystallize with ethanolamine to stabilize the carboxylate moiety. Compare bond lengths (C-Cl ~1.73 Å) and dihedral angles to confirm stereoelectronic effects .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with retention time ~8.2 min. Validate using spike-and-recovery in serum (LOQ: 0.1 µg/mL). For trace analysis, LC-MS/MS (ESI⁻ mode, m/z 293→249) improves sensitivity .

Advanced Research Questions

Q. How do computational models explain the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals. The dichlorophenyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity. Molecular dynamics simulations (GROMACS) predict solvation effects in aqueous buffers, showing hydrophobic clustering around chlorine atoms .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Dose-Response Studies : Test across a broad concentration range (1 nM–100 µM) to identify biphasic effects.
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., MMP3 inhibition ).
  • Meta-Analysis : Compare IC₅₀ values from independent studies; discrepancies may arise from assay conditions (e.g., serum protein binding ).

Q. How can stereochemical outcomes in derivatives of this compound be controlled during asymmetric synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complex) for enantioselective cyclopropanation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15). Stereoselectivity (>90% ee) is achievable at -20°C .

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